Antiviral Activity of 6-Oxopyridazine Derivatives Against Human Coronavirus 229E (HCoV-229E)
While direct data for the target compound is not available, a recent study on structurally analogous 6-oxopyridazine derivatives (bearing a thiazole moiety) demonstrated significant inhibitory efficacy against human coronavirus 229E using a cytopathic effect (CPE) assay in Vero-E6 cells . Although quantitative IC50 values for each individual compound are not extractable from the available abstract, the class of 6-oxopyridazine derivatives was reported as capable of inhibiting HCoV-229E replication . This contrasts with iminopyridazine derivatives from the same study, which showed weaker antiviral effects but stronger antibacterial activity . This establishes the 6-oxopyridazine scaffold as a privileged antiviral structure within this compound family. Procurement of the target compound, which contains this exact 6-oxopyridazine core, is therefore justified for antiviral screening programs where HCoV-229E is a model system.
| Evidence Dimension | Antiviral Efficacy |
|---|---|
| Target Compound Data | Not directly measured; inferred from class: 6-oxopyridazine derivatives reported as capable of inhibiting HCoV-229E replication. |
| Comparator Or Baseline | Iminopyridazine derivatives (same study): weaker antiviral activity / stronger antibacterial activity; Reference drugs: not specified for antiviral comparison in the available abstract. |
| Quantified Difference | Binary (active vs. less active); precise IC50 or % inhibition values not available from the abstract. |
| Conditions | Human coronavirus 229E (HCoV-229E); Vero-E6 green monkey kidney cells; MTT and cytopathic effect (CPE) assay. |
Why This Matters
This class-level evidence identifies the 6-oxopyridazine core as a key determinant of antiviral activity within the thiazol-pyridazine family, indicating that the target compound is structurally pre-validated for coronavirus screening.
